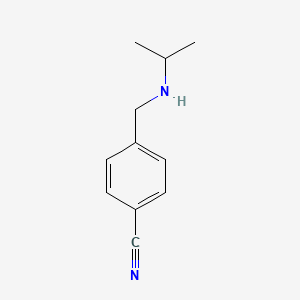

4-((Isopropylamino)methyl)benzonitrile

Vue d'ensemble

Description

“4-((Isopropylamino)methyl)benzonitrile” is a chemical compound that has gained interest in recent years due to its potential applications in various fields of research and industry. It has a CAS Number of 204078-26-2 and a molecular weight of 160.22 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H12N2 . The InChI code for this compound is 1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 .Applications De Recherche Scientifique

Corrosion Inhibition

4-((Isopropylamino)methyl)benzonitrile derivatives have been studied for their potential as corrosion inhibitors. Research on similar benzonitrile derivatives, like 4-(isopentylamino)-3-nitrobenzonitrile (PANB), demonstrates their effectiveness in protecting mild steel against corrosion in acidic environments. Techniques such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, alongside computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, affirm their utility in this domain (Chaouiki et al., 2018).

Photophysical Studies

Benzonitrile compounds, including those structurally related to this compound, are subjects of photophysical research. Studies on 4-(dimethylamino)benzonitrile (DMABN) and its derivatives show interesting behaviors like photoproduct formation and dual fluorescence. These properties are significant in understanding photophysical measurements and charge transfer dynamics (Druzhinin et al., 2005).

Intramolecular Charge Transfer

The intramolecular charge transfer (ICT) dynamics of 4-(dimethylamino)benzonitrile (DMABN) and its derivatives have been extensively studied using methods like steady-state and time-resolved fluorescence spectroscopy. These studies contribute to the broader understanding of photoinduced charge-transfer dynamics in similar compounds (Iwase et al., 2004).

Structure Determination in Photoexcited States

The molecular structure of photoexcited derivatives, such as 4-(diisopropylamino)benzonitrile (DIABN), has been determined through time-resolved X-ray diffraction. This research provides insights into the molecular changes during photoexcitation and the associated intramolecular charge transfer states (Techert & Zachariasse, 2004).

Fluorescence Excitation Studies

Comparative studies on the fluorescence excitation spectra of 4-(diisopropylamino)benzonitrile (DIABN) and its analogs in various phases (vapor, jet expansions) reveal important information about their non-radiative decay channels and intramolecular charge transfer states (Daum et al., 2001).

Cycloaddition Reactions

Research exploring the regioselectivity of cycloaddition reactions involving photochemically generated benzonitrile-isopropylides (structurally related to this compound) provides valuable insights into their reactivity and potential applications in organic synthesis (Gerber et al., 1977).

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral properties. For instance, studies on 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile reveal significant antiviral activity against Hepatitis C Virus (HCV), highlighting the therapeutic potential of these compounds (Jiang et al., 2020).

Propriétés

IUPAC Name |

4-[(propan-2-ylamino)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLNSEKTUWLLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)

![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)

![1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2471085.png)

![(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B2471091.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-allyl-3-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2471093.png)